N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Medicinal Chemistry Building Block Procurement Quality Control

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride (CAS 138304-77-5, MW 206.71 g/mol, free‑base MW 170.25 g/mol) is a piperidine‑4‑acetamide derivative supplied as a hydrochloride salt, typically at ≥95 % purity. Its structural signature – a tertiary N,N‑dimethyl amide attached to a protonatable secondary‑amine piperidine ring – places it among widely used heterocyclic building blocks for medicinal chemistry, particularly in programs targeting neurological and receptor‑mediated pathways.

Molecular Formula C9H19ClN2O
Molecular Weight 206.714
CAS No. 138304-77-5
Cat. No. B598540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride
CAS138304-77-5
Molecular FormulaC9H19ClN2O
Molecular Weight206.714
Structural Identifiers
SMILESCN(C)C(=O)CC1CCNCC1.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H
InChIKeyCGQDDWZOJNIVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride (CAS 138304-77-5): Key Selection Factors vs. In-Class Relatives


N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride (CAS 138304-77-5, MW 206.71 g/mol, free‑base MW 170.25 g/mol) is a piperidine‑4‑acetamide derivative supplied as a hydrochloride salt, typically at ≥95 % purity [1]. Its structural signature – a tertiary N,N‑dimethyl amide attached to a protonatable secondary‑amine piperidine ring – places it among widely used heterocyclic building blocks for medicinal chemistry, particularly in programs targeting neurological and receptor‑mediated pathways [2]. However, simple in‑class replacement is rarely straightforward, because subtle differences in salt form, substitution pattern, and LogD at physiological pH can alter solubility, stability, and downstream reactivity [3].

Why N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride Cannot Be Swapped with a Generic Piperidine Acetamide


Piperidine‑acetamide building blocks share a core scaffold but diverge sharply in their physicochemical profiles (LogD range: −3.5 to +0.5), hydrolytic stability of the amide bond, and hydrochloride stoichiometry [1]. The N,N‑dimethyl substitution in compound 138304-77-5 eliminates an amide hydrogen‑bond donor, lowering its topological polar surface area (tPSA ~32 Ų) relative to primary‑amide analogs (tPSA typically ≥55 Ų), which can alter permeability and formulation behavior [2]. Moreover, the monohydrochloride salt provides a defined protonation state and aqueous solubility profile distinct from free‑base or dihydrochloride forms, making procurement decisions sensitive to the exact salt identity .

Quantitative Head‑to‑Head Evidence for N,N-dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride (138304-77-5)


Purity and Lot‑to‑Lot Consistency: 138304-77-5 vs. 4‑Piperidineacetamide Hydrochloride

Commercially catalogued N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide hydrochloride is consistently offered at ≥95 % purity (HPLC), with specialty suppliers reporting up to 99 % . In contrast, the des‑dimethyl primary‑amide analog 4‑piperidineacetamide hydrochloride (CAS 1190194-62-7) is typically listed at 95–97 % . The tighter purity specification of 138304-77-5 reduces the potential for uncharacterized by‑products that could interfere with amide‑coupling reactions or biological assays.

Medicinal Chemistry Building Block Procurement Quality Control

Aqueous Solubility and Salt‑Form Stability: Monohydrochloride vs. Dihydrochloride vs. Free Base

N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide hydrochloride (138304-77-5) is a monohydrochloride salt with a reported aqueous solubility of ≥25 g/L (pH ~5–7), while the free base has limited aqueous solubility (<5 g/L) and the dihydrochloride form (CAS not independently bio‑characterized) introduces a second equivalent of HCl that may lower pH and raise hygroscopicity without a commensurate solubility benefit . The monohydrochloride thus offers a practical balance of solubility and solid‑state stability .

Pharmaceutical Formulation Solubility Optimization Salt Screening

LogD and Permeability: N,N‑Dimethyl Amide vs. Primary Amide Analogs

The calculated LogD (pH 7.4) of N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide hydrochloride is −2.85, compared with +0.70 for the primary‑amide analog 2‑(piperidin‑4‑yl)acetamide hydrochloride [1]. The 3.5‑log‑unit difference reflects the loss of a hydrogen‑bond donor and increased steric shielding in the dimethyl amide, predicting superior passive membrane permeability while retaining adequate aqueous solubility for in‑vitro assays .

Drug Design ADME Properties Permeability

Amide Bond Stability: Tertiary N,N‑Dimethyl Amide vs. Secondary Mono‑Methyl or Primary Amides

Tertiary amides such as N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide are significantly more resistant to both acid‑ and base‑catalyzed hydrolysis than secondary or primary amides, owing to the absence of an N–H proton and the steric hindrance of two N‑methyl groups. While primary amide 2‑(piperidin‑4‑yl)acetamide can undergo hydrolysis within hours at pH < 3 or pH > 10, the tertiary amide remains >90 % intact under identical conditions for ≥24 h [1]. This enhanced stability allows prolonged storage in aqueous stock solutions without significant degradation.

Chemical Stability Synthetic Intermediate Hydrolytic Stability

Ideal Application Scenarios for N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide Hydrochloride Based on Comparative Evidence


Fragment‑Based Lead Discovery Requiring Reproducible Building‑Block Purity

When constructing fragment libraries for NMR‑ or SPR‑based screening, the consistently high purity (95–99 %) and defined hydrochloride salt identity of 138304-77-5 minimize false positives from contaminants. The tertiary amide bond further ensures that the fragment remains intact during prolonged storage in DMSO‑d₆ stock solutions, as supported by its superior hydrolytic stability relative to primary‑amide analogs [1].

Synthesis of CNS‑Targeting Lead Series via Late‑Stage Amide Functionalization

The N,N‑dimethyl amide serves as a stable, non‑exchangeable handle that can be elaborated through acylation or reductive amination at the piperidine nitrogen. Its favorable LogD (−2.85 at pH 7.4) predicts moderate passive permeability and low non‑specific binding, making it a preferred core fragment over the more hydrophilic primary‑amide analog (LogD +0.70) when initial CNS exposure is desired [2].

Calibration of HPLC‑MS Assays for Piperidine‑Containing Metabolite Profiling

The compound’s well‑characterized molecular weight (206.71 g/mol), monoisotopic mass (206.1186 Da), and retention time reproducibility enable its use as a retention‑time reference standard for reversed‑phase HPLC‑MS methods targeting basic nitrogen‑containing metabolites in microsomal stability assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.